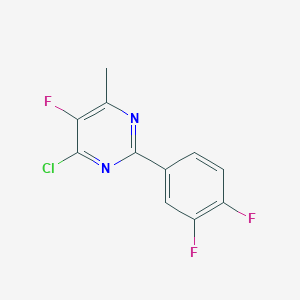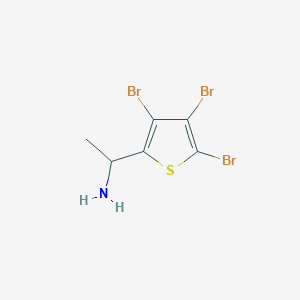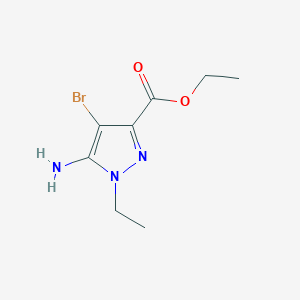![molecular formula C8H9ClO B12070917 (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride CAS No. 98973-73-0](/img/structure/B12070917.png)
(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5R,6R)-3-methylbicyclo[310]hex-3-ene-6-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a three-membered ring fused to a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a bicyclic ketone.
Chlorination: The ketone is subjected to chlorination using reagents like thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
Cyclization: The chlorinated intermediate undergoes cyclization under specific conditions to form the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can yield carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohols or amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties.
Agrochemicals: Potential use in the development of new agrochemical products.
Mecanismo De Acción
The mechanism of action of (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride involves its reactivity with various biological molecules. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. This reactivity makes it useful in drug development and as a biological probe.
Comparación Con Compuestos Similares
Ethyl acetoacetate: A widely used chemical intermediate with a similar carbonyl functionality.
Acetylacetone: Another compound with a carbonyl group that undergoes similar types of reactions.
Diketene: Used in the synthesis of various acetoacetic acid derivatives.
Uniqueness:
Structural Complexity: The bicyclic structure of (1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride provides unique reactivity compared to simpler compounds.
Reactivity: The presence of the carbonyl chloride group offers distinct reactivity patterns, making it valuable in specific synthetic applications.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
Número CAS |
98973-73-0 |
|---|---|
Fórmula molecular |
C8H9ClO |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-2-ene-6-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c1-4-2-5-6(3-4)7(5)8(9)10/h2,5-7H,3H2,1H3/t5-,6+,7-/m0/s1 |
Clave InChI |
MKFVRCBLWIBNLD-XVMARJQXSA-N |
SMILES isomérico |
CC1=C[C@H]2[C@@H](C1)[C@H]2C(=O)Cl |
SMILES canónico |
CC1=CC2C(C1)C2C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[1,4]Diazepan-1-yl-N-methyl-benzamide](/img/structure/B12070890.png)



![sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)
